N-ホルミルキヌレン酸

説明

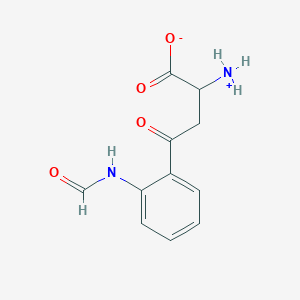

N-formylkynurenine is a non-proteinogenic alpha-amino acid and a non-proteinogenic amino acid derivative. It derives from a kynurenine.

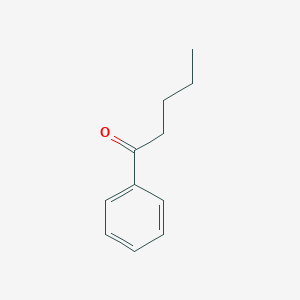

N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.

科学的研究の応用

光システムIIの修復と光保護

NFKは、植物における光システムII(PSII)の保護と修復機構において重要な役割を果たしています。高光条件下では、PSIIは光阻害を受け、光合成装置を損傷する可能性のある活性酸素種(ROS)の生成につながります。NFKは、PSIIコアポリペプチドであるCP43およびD1のトリプトファン残基の酸化修飾の結果として生成されます . この修飾は、ROS生成部位のマーカーとして役立ち、PSIIの損傷と修復サイクルに関与し、酸化ストレスの影響を軽減するのに役立つ可能性があります .

酸化ストレスバイオマーカー

非光合成タンパク質では、NFKの蓄積は酸化ストレスの指標となります。NFKは、非ランダムなROS標的メカニズムによって形成され、生物系における酸化損傷のバイオマーカーとしての可能性を示唆しています . NFKは、独自の光学およびラマンシグナルを持つため、様々なタンパク質におけるROS生成部位の特定に使用できます。これは、酸化ストレス関連疾患のメカニズムを理解する上で非常に重要になる可能性があります .

神経変性疾患研究

NFKはトリプトファンの異化作用によって生成されるため、トリプトファンの代謝が変化する神経変性疾患に関与しています。NFKがこれらの経路で果たす役割についての研究は、アルツハイマー病やパーキンソン病などの病態生理学への洞察を提供し、新しい治療標的につながる可能性があります .

老化と細胞老化

ミトコンドリア呼吸酵素におけるNFKの蓄積は、老化と細胞老化との関連性を示唆しています。細胞が老化するにつれて、ミトコンドリアの効率は低下し、多くの場合、酸化損傷が原因です。これらの酵素におけるNFKの存在は、細胞老化の指標として役立ち、分子レベルで老化プロセスを研究するために使用できる可能性があります .

がん研究

NFKは、がん研究にも応用できる可能性があります。NFKの形成を含むタンパク質の酸化修飾は、がん細胞に見られる一般的な特徴です。これらの修飾におけるNFKの役割を理解することは、がん生物学における酸化ストレス応答を解明し、抗酸化物質ベースの治療法の開発に役立つ可能性があります .

微生物における環境ストレス応答

細菌や藻類などの微生物は、酸化損傷につながる可能性のある環境ストレスにさらされています。酸化ストレス応答機構におけるNFKの役割を研究することで、これらの生物が厳しい環境条件にどのように対応するかを理解することができます。これは、バイオテクノロジーや環境科学にとって重要な意味を持っています .

医薬品開発と薬理学

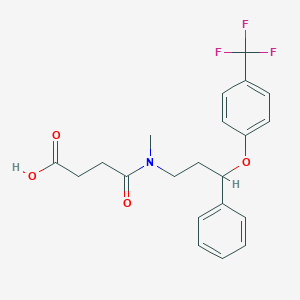

NFKは、アミンなどの他の分子と相互作用するため、医薬品開発において潜在的な用途があります。NFKの結合特性は、新しい医薬品化合物の作成や、分子レベルでの薬物相互作用の研究に役立つ可能性があります.

気候変動適応のための生物学的マーカー

NFKが光合成生物における役割を果たすことから、植物、藻類、シアノバクテリアがどのように気候変動に適応するかを研究するための生物学的マーカーとして役立ちます。これらの生物は光ストレスに敏感であるため、NFKレベルを監視することで、変化する環境条件における回復力と適応戦略に関する洞察を得ることができます

作用機序

Target of Action

N-Formylkynurenine (NFK) is an intermediate in the catabolism of tryptophan . Its primary targets are the heme dioxygenases and the photosystem II (PSII) reaction center . Heme dioxygenases convert tryptophan to NFK, a key intermediate in the kynurenine pathway of tryptophan catabolism . In PSII, NFK accumulates under conditions of high light stress .

Mode of Action

NFK is formed by a non-random, ROS-targeted mechanism . The formation of NFK is catalyzed by heme dioxygenases . This process involves a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .

Biochemical Pathways

NFK is a key intermediate in the kynurenine pathway of tryptophan catabolism . The first and rate-limiting enzymes that determine the rate of tryptophan conversion into NFK and further into kynurenine are tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO) . NFK is then converted either into kynurenic acid by a kynurenine aminotransferase (KAT), anthranilic acid by kynureninase, or into kynurenine by formidase (AFMID) .

Pharmacokinetics

It is known that the conversion of tryptophan into nfk is a key step in the kynurenine pathway . This process is regulated by various enzymes, including TDO and IDO .

Result of Action

The formation of NFK results in the modification of tryptophan residues, which occurs in the CP43 and D1 core polypeptides of PSII . This modification has also been detected in other proteins, such as mitochondrial respiratory enzymes . The formation of NFK is a part of the body’s response to high light stress .

Action Environment

The action of NFK is influenced by environmental factors such as light intensity . High light intensities can lead to the accumulation of NFK in PSII . This suggests that the formation and action of NFK are part of the organism’s response to environmental stress, particularly light stress .

生化学分析

Biochemical Properties

N-formylkynurenine is formed by the action of either tryptophan 2,3-dioxygenase (TDO) mainly in the liver or indoleamine 2,3-dioxygenase (IDO) elsewhere . N-formylkynurenine is then hydrolyzed to kynurenine by NFK formamidase .

Cellular Effects

N-formylkynurenine has been shown to accumulate in photosystem II during conditions of high light stress in vitro . Reactive oxygen species (ROS) are generated under photoinhibitory conditions and induce oxidative post-translational modifications of amino acid side chains .

Molecular Mechanism

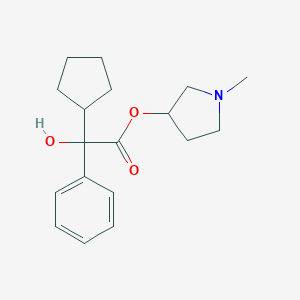

Specific modification of tryptophan residues to N-formylkynurenine occurs in the CP43 and D1 core polypeptides of photosystem II . The N-formylkynurenine modification has also been detected in other proteins, such as mitochondrial respiratory enzymes, and is formed by a non-random, ROS-targeted mechanism .

Temporal Effects in Laboratory Settings

N-formylkynurenine has been shown to accumulate in photosystem II during conditions of high light stress in vitro . This suggests that the effects of N-formylkynurenine may change over time under certain conditions, such as high light stress.

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-formylkynurenine in animal models are limited, it’s known that kynurenine pathway metabolites, which include N-formylkynurenine, can have significant effects on various biological systems .

Metabolic Pathways

N-formylkynurenine is an intermediate in the catabolism of tryptophan . It is a formylated derivative of kynurenine . The formation of N-formylkynurenine is catalyzed by heme dioxygenases .

Transport and Distribution

While specific information on the transport and distribution of N-formylkynurenine within cells and tissues is limited, it’s known that 60% of all tryptophan metabolites present in the CNS are transported from the peripheral tissues, especially from the liver via the circulatory system .

特性

IUPAC Name |

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJHXPTQMMKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862515 | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1022-31-7, 3978-11-8 | |

| Record name | N-Formylkynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Formylkynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLKYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

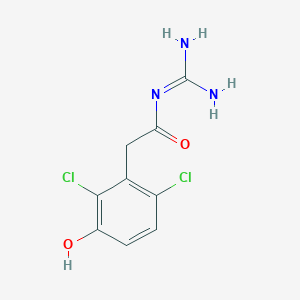

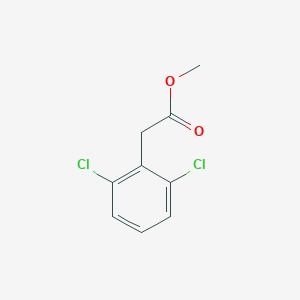

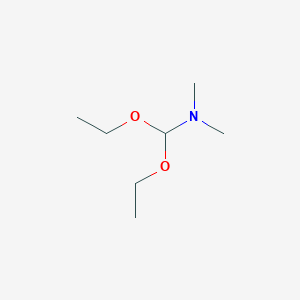

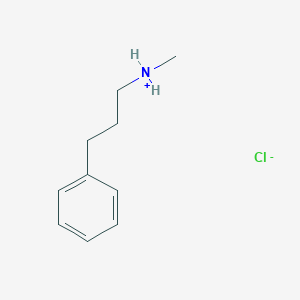

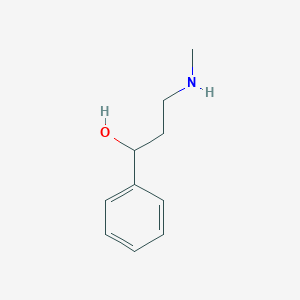

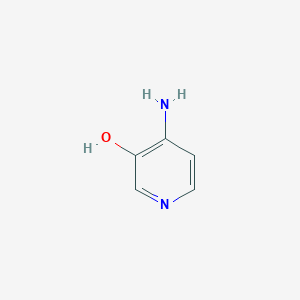

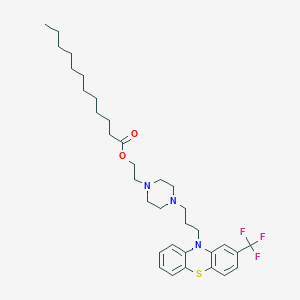

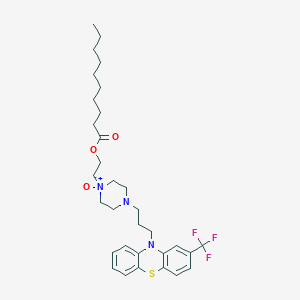

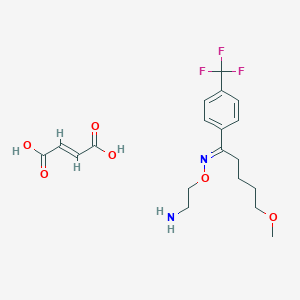

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)